molecular formula C4H12N2O B3290591 (3-Methoxypropyl)hydrazine CAS No. 865720-52-1

(3-Methoxypropyl)hydrazine

Cat. No. B3290591
CAS RN: 865720-52-1
M. Wt: 104.15 g/mol
InChI Key: RDBUAUMYKXLZHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methoxypropyl)hydrazine, also known as MOPH, is a chemical compound that has been extensively studied for its potential applications in scientific research. MOPH is a hydrazine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields. In

Scientific Research Applications

1. Fluorescent Probes for Hydrazine Detection

A significant application of hydrazine and its derivatives is in the development of fluorescent probes for detecting hydrazine. For instance, a novel sensing moiety, ortho-methoxy-methyl-ether (o-OMOM), has been incorporated into a donor-acceptor type naphthaldehyde, demonstrating high selectivity and sensitivity. This development shows promise in practical applications like real-time spray-based sensing, soil analysis, and two-photon tissue imaging (Jung et al., 2019).

2. Fluorescent Imaging in Biological Samples

Hydrazine derivatives play a vital role in fluorescent imaging within biological samples. A flavonoid-based sensor has been developed for monitoring hydrazine, showcasing capabilities like visualizing hydrazine in stem cells and zebrafish. This sensor provides a valuable tool for tracking hydrazine in vivo (Liu et al., 2014).

3. Industrial and Environmental Sensing

In the industrial sector, hydrazine is used as a precursor for various products, including pesticides and rocket propellant. Due to its toxicity, efficient sensing tools like fluorescence-based molecular systems have been developed. These systems, including turn-on type fluorescent probes like HyP-2, demonstrate high selectivity and sensitivity for practical applications, including vapor tests and soil analysis (Jung et al., 2019).

4. Dinitrogen Activation and Reduction

Hydrazine derivatives are involved in the activation of dinitrogen, leading to the production of ammonia and hydrazine using hydrogen as a reductant. This process is significant in laboratory fixation of dinitrogen at room temperature and pressure (Gilbertson et al., 2005).

5. Chemical Synthesis and Transformation

In chemical synthesis, the lithio-derivative of methoxyallene reacts with aldehyde hydrazones, leading to the formation of α-allenyl hydrazines. These hydrazines are further transformed into various compounds, demonstrating their versatility in synthetic chemistry (Breuil-Desvergnes & Goré, 2001).

6. Development of Chemical Sensors

Hydrazine derivatives are essential in developing chemical sensors. For instance, thin films of conductive polymers have been investigated as sensors for hydrazine and monomethylhydrazine vapor, demonstrating their potential in detecting these toxic species in various environments (Ellis et al., 1996).

Safety and Hazards

  • Discontinued Product : Note that this product is discontinued by Sigma-Aldrich .

properties

IUPAC Name

3-methoxypropylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O/c1-7-4-2-3-6-5/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBUAUMYKXLZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methoxypropyl)hydrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Methoxypropyl)hydrazine
Reactant of Route 2
(3-Methoxypropyl)hydrazine
Reactant of Route 3
(3-Methoxypropyl)hydrazine
Reactant of Route 4
(3-Methoxypropyl)hydrazine
Reactant of Route 5
Reactant of Route 5
(3-Methoxypropyl)hydrazine
Reactant of Route 6
(3-Methoxypropyl)hydrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.